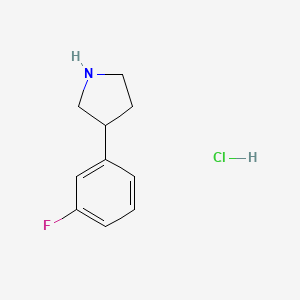

3-(3-Fluorophenyl)pyrrolidine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3-(3-fluorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-10-3-1-2-8(6-10)9-4-5-12-7-9;/h1-3,6,9,12H,4-5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJQGVVTJUSCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662867 | |

| Record name | 3-(3-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943843-61-6 | |

| Record name | 3-(3-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-fluorophenyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorophenyl group. One common method involves the reaction of 3-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Fluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Neurological Disorders

The compound is significant in the synthesis of novel pharmaceuticals aimed at treating neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for drug development targeting conditions such as depression and anxiety. Research indicates that 3-(3-Fluorophenyl)pyrrolidine hydrochloride may influence neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting potential therapeutic effects on mood regulation and neurodegenerative diseases .

Drug Formulation

The hydrochloride form of this compound enhances its solubility and stability, facilitating the formulation into effective medications. This property not only improves patient compliance but also enhances therapeutic outcomes .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound serves as a standard reference material. It aids researchers in ensuring accuracy when quantifying related compounds in complex mixtures. This application is crucial for developing reliable analytical methods that are essential in pharmaceutical research .

Biochemical Research

Mechanisms of Action

The compound is utilized in studies investigating biological pathways and mechanisms of action. It provides insights into potential therapeutic targets, especially in pharmacological contexts where understanding drug interactions at the molecular level is vital .

Material Science

Advanced Materials Development

this compound's unique properties make it valuable in formulating advanced materials, such as polymers and coatings. Its incorporation into these materials can enhance performance and durability, making it suitable for various industrial applications .

Table: Key Research Findings on this compound

Wirkmechanismus

The mechanism of action of 3-(3-Fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Fluorophenyl-Substituted Pyrrolidines

(R)-2-(4-Fluorophenyl)pyrrolidine Hydrochloride (CAS: 1073556-40-7):

- Key Difference : Fluorine substitution at the 4-position of the phenyl ring instead of the 3-position.

- Impact : Altered electronic distribution may influence binding to targets like serotonin or dopamine receptors due to differences in steric and electronic effects .

- Molecular Weight : Similar to the target compound (~201–215 g/mol) .

- 2-[(3-Fluorophenyl)methyl]pyrrolidine Hydrochloride (CAS: 1172515-73-9): Key Difference: A benzyl group (-CH₂-C₆H₄F) is attached to the pyrrolidine nitrogen instead of direct phenyl substitution. Molecular Weight: 215.69 g/mol .

Trifluoromethyl-Substituted Analogs

3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine Hydrochloride (CAS: 1248089-24-8):

- Key Difference : Incorporation of a trifluoromethyl (-CF₃) group at the 4-position and a methyl group at the 3-position of the pyrrolidine ring.

- Impact : The -CF₃ group enhances metabolic stability and lipophilicity, making it suitable for prolonged in vivo studies .

- Molecular Weight : 265.70 g/mol (C₁₂H₁₄F₃N·HCl) .

- 2-[3-(Trifluoromethoxy)phenyl]pyrrolidine Hydrochloride (CAS: Not specified): Key Difference: A trifluoromethoxy (-OCF₃) group replaces the fluorine atom. Impact: The electron-withdrawing -OCF₃ group may improve binding to G-protein-coupled receptors (GPCRs) by modulating π-π interactions .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | LogP* (Predicted) | Solubility (Polar Solvents) |

|---|---|---|---|---|---|

| 3-(3-Fluorophenyl)pyrrolidine HCl | C₁₀H₁₃ClFN | 201.67 | 3-Fluorophenyl | ~1.8 | High (due to HCl salt) |

| (R)-2-(4-Fluorophenyl)pyrrolidine HCl | C₁₀H₁₂ClFN | 215.67 | 4-Fluorophenyl | ~1.7 | Moderate |

| 3-Methyl-3-[4-(CF₃)phenyl]pyrrolidine HCl | C₁₂H₁₄ClF₃N | 265.70 | 4-CF₃, 3-methyl | ~2.5 | Low |

| 2-(3-Fluorobenzyl)pyrrolidine HCl | C₁₁H₁₄ClFN | 215.69 | 3-Fluorobenzyl | ~2.2 | Moderate |

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Biologische Aktivität

3-(3-Fluorophenyl)pyrrolidine hydrochloride is a chiral compound with significant biological activity, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : C10H13ClFN

- Molecular Weight : 201.67 g/mol

- Form : Hydrochloride salt, enhancing solubility in water

The compound features a pyrrolidine ring substituted with a 3-fluorophenyl group, which imparts unique electronic properties beneficial for various biological interactions. The presence of the fluorine atom is particularly noteworthy as it influences the compound's pharmacokinetics and receptor binding capabilities.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological targets, particularly neurotransmitter receptors involved in mood regulation. These interactions may include:

- Serotonin Receptors : Potential modulation of serotonin pathways suggests applications in treating mood disorders.

- Dopamine Receptors : Interactions may influence dopaminergic signaling, relevant for conditions like depression and schizophrenia.

The compound's structure allows for π-π interactions with aromatic residues in proteins and the formation of hydrogen bonds through the pyrrolidine ring, which may modulate enzyme activity or receptor engagement.

Binding Affinity Studies

Preliminary studies have shown that this compound exhibits notable binding affinities to various receptors. Table 1 summarizes some key findings from binding affinity studies:

| Receptor Type | Binding Affinity (Ki) | Reference |

|---|---|---|

| 5-HT1A | Low micromolar | |

| D2 Dopamine | Low micromolar | |

| NMDA | Moderate micromolar |

These interactions highlight its potential therapeutic roles in neuropharmacology.

Case Studies and Research Findings

-

Neuropharmacological Effects :

- In a study involving rodent models, administration of this compound led to significant alterations in behavior consistent with antidepressant activity. The compound was observed to increase serotonin levels in the prefrontal cortex, suggesting a mechanism similar to SSRIs (Selective Serotonin Reuptake Inhibitors).

-

Antimicrobial Activity :

- A broader investigation into pyrrolidine derivatives indicated that compounds similar to this compound demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests potential applications in treating bacterial infections.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with similar compounds, as shown in Table 2:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| (S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride | C10H13ClFN | Enantiomer with differing biological activity |

| (R)-3-(4-Fluorophenyl)pyrrolidine hydrochloride | C10H13ClFN | Different substitution position affecting properties |

| 3-(4-Fluorophenyl)pyrrolidine | C10H12FN | Lacks hydrochloride form; different solubility |

This comparative analysis underscores the unique pharmacological profiles influenced by structural variations among these compounds.

Q & A

Q. What synthetic routes are commonly employed to prepare 3-(3-Fluorophenyl)pyrrolidine hydrochloride, and how is purity validated?

The synthesis typically involves nucleophilic substitution or reductive amination, followed by hydrochloric acid salt formation. For example, analogous pyrrolidine derivatives are synthesized via substitution reactions using intermediates like 1-(2-chloroethyl)pyrrolidine hydrochloride, followed by purification via recrystallization or column chromatography . Purity is validated using HPLC (≥95% purity) and NMR spectroscopy (e.g., ¹H/¹³C NMR for structural confirmation). Mass spectrometry (MS) further ensures molecular weight accuracy .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

Q. What in vitro models are suitable for initial pharmacological screening of this compound?

Receptor binding assays (e.g., NMDA or σ receptors) are used due to structural similarities to phencyclidine derivatives. Competitive displacement studies with radiolabeled ligands (e.g., [³H]MK-801) can quantify affinity . Functional assays (e.g., calcium flux in neuronal cells) assess agonist/antagonist activity .

Advanced Research Questions

Q. How does the 3-fluorophenyl substitution influence the compound’s structure-activity relationship (SAR) compared to non-fluorinated analogs?

Fluorine’s electronegativity enhances metabolic stability and modulates receptor interactions. For instance, 3-fluoro substitution on the phenyl ring in arylcyclohexylamines increases NMDA receptor affinity compared to non-fluorinated analogs, as shown in discriminative stimulus studies in rats . Computational docking studies (e.g., AutoDock Vina) can further predict binding poses in receptor pockets .

Q. What methodologies are recommended to assess metabolic stability and identify major metabolites?

- In vitro hepatic microsomal assays : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Phase I metabolites (e.g., hydroxylation) and Phase II conjugates (e.g., glucuronidation) are identified .

- Isotopic labeling : Use deuterated analogs (e.g., D3-labeled compounds) to track metabolic pathways .

Q. How should researchers address contradictions in pharmacological data across studies?

- Dose-response reevaluation : Ensure studies use equivalent dosages (e.g., mg/kg in vivo or µM in vitro).

- Model specificity : Discrepancies may arise from species differences (e.g., rat vs. mouse) or cell line variability (e.g., HEK293 vs. primary neurons). Cross-validation using orthogonal assays (e.g., electrophysiology and behavioral tests) is critical .

Q. What safety protocols are essential for handling this compound in neurotoxicology studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.